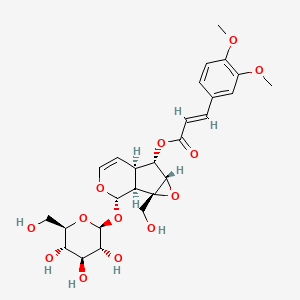
4-BroMobenzyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromobenzyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of 4-bromobenzylamine with thiophosgene or its derivatives under controlled conditions.
From Isocyanides: Another method involves the sulfurization of 4-bromobenzyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzyl isothiocyanate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-bromobenzyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This property is particularly useful in its anticancer activity, where it induces apoptosis by targeting key proteins involved in cell survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different reactivity and applications.
Sulforaphane: A naturally occurring isothiocyanate with significant anticancer properties but different structural features.
Uniqueness
4-Bromobenzyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
10219-19-9 |
|---|---|
Molekularformel |
C6H6BrNO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


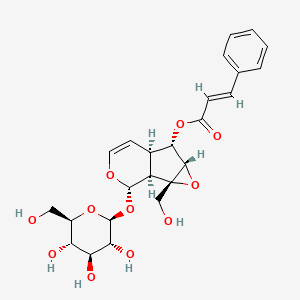
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

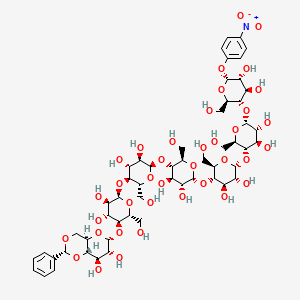
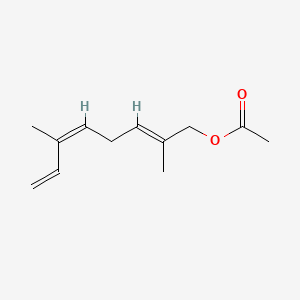
![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)
![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)
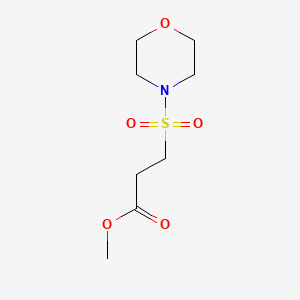
![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)
